molecular formula C12H11NO2 B11897944 Methyl N-(1-naphthyl)carbamate CAS No. 5449-00-3

Methyl N-(1-naphthyl)carbamate

Cat. No.: B11897944
CAS No.: 5449-00-3
M. Wt: 201.22 g/mol
InChI Key: IZPAJCSXPWFEPU-UHFFFAOYSA-N
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Description

Methyl N-(1-naphthyl)carbamate, also known as carbaryl, is a chemical compound belonging to the carbamate family. It is widely recognized for its use as an insecticide. This compound is a white crystalline solid with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(1-naphthyl)carbamate can be synthesized through two primary methods:

    Direct Reaction of Methyl Isocyanate with 1-Naphthol:

    Phosgene Method:

Industrial Production Methods: The direct reaction of methyl isocyanate with 1-naphthol is often preferred for industrial production due to its cost-effectiveness and simplicity. This method was historically carried out in large-scale facilities, such as the one in Bhopal .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(1-naphthyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-(1-naphthyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.

    Industry: Widely used as an insecticide in agriculture and pest control

Mechanism of Action

Methyl N-(1-naphthyl)carbamate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine at synaptic junctions, causing uncontrolled nerve impulses, paralysis, and eventually death in insects .

Comparison with Similar Compounds

  • 1-Naphthyl N-methylcarbamate
  • α-Naphthyl N-methylcarbamate
  • 1-Naphthyl methylcarbamate

Comparison: Methyl N-(1-naphthyl)carbamate is unique due to its specific structure, which provides a balance between efficacy and safety as an insecticide. Compared to other carbamates, it has a relatively low toxicity to mammals while maintaining high insecticidal activity .

Properties

CAS No.

5449-00-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

IZPAJCSXPWFEPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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